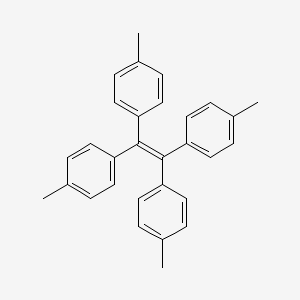

Tetra-p-tolylethene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-[1,2,2-tris(4-methylphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26)30(27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28/h5-20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBCWMJBIJTDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207042 | |

| Record name | Tetra-p-tolylethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5831-43-6 | |

| Record name | Tetra-p-tolylethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005831436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetra-p-tolylethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of Tetra-p-tolylethene: A Mechanistic and Practical Guide

Abstract

Tetra-p-tolylethene (TPE-4Me), a cornerstone of modern materials science, is a prime example of a molecule exhibiting aggregation-induced emission (AIE). Its unique photophysical properties, characterized by strong fluorescence in the aggregated state, have positioned it as a critical component in the development of advanced materials, including organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors.[1] This technical guide provides an in-depth exploration of the predominant synthesis mechanism of this compound, focusing on the McMurry coupling reaction. We will delve into the mechanistic intricacies of this powerful carbon-carbon bond-forming reaction, offer a detailed, field-tested experimental protocol, and present a comprehensive guide to the characterization of the final product. This document is intended for researchers, scientists, and drug development professionals seeking a thorough and practical understanding of the synthesis of this important molecule.

Introduction: The Significance of this compound

This compound, systematically named 1-methyl-4-[1,2,2-tris(4-methylphenyl)ethenyl]benzene, is an aromatic hydrocarbon with the chemical formula C30H28.[2] Its molecular structure, featuring four p-tolyl groups attached to a central ethene core, imparts significant steric hindrance. This crowding prevents efficient π-π stacking in the solid state, a phenomenon that typically quenches fluorescence in many aromatic compounds. Instead, the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways, leading to a dramatic increase in fluorescence quantum yield – the hallmark of aggregation-induced emission.[1] The tolyl groups, with their electron-donating methyl substituents, further modulate the electronic properties of the molecule compared to its parent compound, tetraphenylethylene.[1]

The Cornerstone of Synthesis: The McMurry Coupling Reaction

The most prevalent and effective method for the synthesis of this compound is the McMurry coupling reaction.[1] This reductive coupling of two ketone or aldehyde molecules to form an alkene is a powerful tool in organic synthesis, particularly for the formation of sterically hindered double bonds.[3] The reaction is named after its co-discoverer, John E. McMurry.[3]

The Precursor: Synthesis of 4,4'-Dimethylbenzophenone

The journey to this compound begins with its precursor, 4,4'-dimethylbenzophenone. This diaryl ketone is most commonly synthesized via a Friedel-Crafts acylation reaction. In a typical procedure, p-toluoyl chloride is reacted with toluene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl3).

Experimental Protocol: Synthesis of 4,4'-Dimethylbenzophenone

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride and toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: A solution of p-toluoyl chloride in toluene is added dropwise to the stirred suspension at a controlled temperature, typically between 0 and 5 °C, to manage the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to a moderate temperature (e.g., 50-60 °C) for several hours to ensure complete reaction.

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.

-

Purification: The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt like magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization, typically from ethanol or a mixture of ethanol and water, to yield 4,4'-dimethylbenzophenone as a crystalline solid.

The Core Reaction: McMurry Coupling of 4,4'-Dimethylbenzophenone

The heart of the synthesis lies in the reductive coupling of 4,4'-dimethylbenzophenone using a low-valent titanium reagent. This reagent is typically generated in situ from a titanium (III) or titanium (IV) chloride salt, such as TiCl3 or TiCl4, and a reducing agent like zinc powder or lithium aluminum hydride (LiAlH4).[3] The reaction is generally performed in an anhydrous ethereal solvent, most commonly tetrahydrofuran (THF), which effectively solubilizes the intermediate complexes.[3]

2.2.1. Mechanistic Deep Dive

The McMurry coupling is understood to proceed in two main stages:

-

Pinacol Formation: The low-valent titanium species, acting as a single-electron donor, reduces the carbonyl group of two 4,4'-dimethylbenzophenone molecules to form ketyl radical anions. These radicals then dimerize to form a titanium-bound pinacolate (a 1,2-diolate) intermediate.[3] This step is analogous to the pinacol coupling reaction.

-

Deoxygenation: The titanium pinacolate intermediate then undergoes deoxygenation, driven by the high oxophilicity of titanium, to form the central carbon-carbon double bond of this compound. The titanium is oxidized in the process, typically forming titanium dioxide upon aqueous work-up.[4]

Caption: The two-step mechanism of the McMurry coupling reaction.

Experimental Protocol for the Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via the McMurry coupling reaction.

Materials and Reagents:

-

4,4'-Dimethylbenzophenone

-

Titanium (IV) chloride (TiCl4)

-

Zinc dust (activated)

-

Anhydrous Tetrahydrofuran (THF)

-

10% Aqueous Potassium Carbonate (K2CO3) solution

-

Dichloromethane (DCM)

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

Preparation of the Low-Valent Titanium Reagent:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add activated zinc dust.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add titanium (IV) chloride dropwise to the stirred suspension. The reaction is exothermic and the color of the mixture will turn from yellow to black, indicating the formation of low-valent titanium species.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours.

-

-

Coupling Reaction:

-

Dissolve 4,4'-dimethylbenzophenone in anhydrous THF.

-

Add the solution of 4,4'-dimethylbenzophenone dropwise to the refluxing black suspension of the low-valent titanium reagent.

-

Continue to heat the reaction mixture at reflux for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding a 10% aqueous solution of potassium carbonate.

-

Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with dichloromethane.

-

Combine the organic filtrates and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.

-

The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a white to off-white solid.

-

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following techniques are routinely employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is characterized by two main signals. The aromatic protons of the p-tolyl groups typically appear as a multiplet in the range of δ 6.8-7.2 ppm. The methyl protons give rise to a sharp singlet at approximately δ 2.2-2.3 ppm.[1]

-

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure. Key signals include those for the sp² carbons of the ethene double bond, the aromatic carbons, and the methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns. The molecular ion peak (M+) corresponding to the molecular weight of C30H28 (388.5 g/mol ) should be observed.[2]

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. The reported melting point of this compound can be used as an indicator of purity.

| Property | Expected Value | Reference |

| Molecular Formula | C30H28 | [2] |

| Molecular Weight | 388.54 g/mol | |

| ¹H NMR (CDCl₃) | δ ~6.8-7.2 (m, 16H, Ar-H), ~2.2-2.3 (s, 12H, CH₃) | [1] |

| Melting Point | Varies depending on purity and source | |

| Appearance | White to off-white solid |

Conclusion

The McMurry coupling reaction stands as a robust and reliable method for the synthesis of this compound. A thorough understanding of the reaction mechanism, coupled with a meticulous experimental technique, is paramount to achieving high yields of the pure product. The unique photophysical properties of this compound, stemming from its distinct molecular architecture, continue to drive innovation in materials science. This guide provides the foundational knowledge and practical steps necessary for the successful synthesis and characterization of this remarkable molecule, empowering researchers to explore its vast potential in a range of advanced applications.

References

-

Chemical Properties of this compound (CAS 5831-43-6) - Cheméo. (URL: [Link])

- McMurry, J. E. Chem. Rev. 1989, 89 (7), 1513–1524.

- Michel, T. et al. Org. Lett. 2013, 15 (20), 5322–5325.

-

This compound | C30H28 | CID 138601 - PubChem. (URL: [Link])

-

Understanding this compound: Chemical Properties and Supply Chain. (URL: [Link])

-

McMurry reaction - Wikipedia. (URL: [Link])

-

Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - NIH. (URL: [Link])

- McMurry, J. E.; Fleming, M. P. J. Am. Chem. Soc. 1974, 96 (14), 4708–4709.

-

This compound | C30H28 | CID 138601 - PubChem. (URL: [Link])

-

4,4'-Dimethylbenzophenone | C15H14O | CID 69148 - PubChem. (URL: [Link])

-

McMurry Reaction | PDF | Unit Processes | Chemistry - Scribd. (URL: [Link])

-

McMurry reaction - Wikipedia. (URL: [Link])

Sources

An In-depth Technical Guide to the Aggregation-Induced Emission Mechanism in Tetra-p-tolylethene

Foreword for the Modern Researcher

In the landscape of photophysical phenomena, few discoveries have been as counter-intuitive and impactful as Aggregation-Induced Emission (AIE). For decades, the prevailing wisdom dictated that molecular aggregation was the nemesis of luminescence, a phenomenon known as Aggregation-Caused Quenching (ACQ). The groundbreaking discovery of AIE by Professor Ben Zhong Tang and his team in 2001 fundamentally challenged this dogma.[1] Molecules exhibiting AIE, termed AIEgens, are non-emissive or weakly fluorescent when molecularly dissolved but become highly luminescent upon aggregation. Tetra-p-tolylethene (TPE), a derivative of tetraphenylethene, stands as the archetypal AIEgen, a model system whose study has illuminated the core principles of this fascinating effect.[2][3] This guide moves beyond a mere description of the phenomenon to provide a deep, mechanistic understanding of AIE in TPE, grounded in experimental evidence and theoretical principles. We will explore the causality behind the experimental designs, present actionable protocols, and offer insights relevant to researchers, particularly those in materials science, bio-imaging, and drug development.

The Central Dogma: Restriction of Intramolecular Motion (RIM)

The photophysical behavior of TPE is dictated by its unique molecular architecture. The molecule features a central ethylene stator connected to four p-tolyl rotors, resulting in a highly twisted, propeller-like conformation.[4] This non-planar structure is the key to understanding its AIE characteristics. The widely accepted mechanism for AIE in TPE is the Restriction of Intramolecular Motion (RIM) .[5][6][7][8]

-

In Dilute Solution: When TPE is dissolved in a good solvent like tetrahydrofuran (THF), the individual molecules are well-solvated and isolated. Upon photoexcitation, the p-tolyl rotors undergo active, low-frequency rotational and vibrational motions. These dynamic motions serve as efficient non-radiative decay channels, allowing the excited-state energy to dissipate primarily as heat. Consequently, the radiative decay (fluorescence) is suppressed, and the solution appears non-emissive.[6][9]

-

In the Aggregated State: When TPE molecules are forced to aggregate, for instance, by adding a poor solvent (e.g., water) to a THF solution, their physical environment changes drastically. In the aggregate or solid state, intermolecular steric hindrance and potential C-H···π interactions severely restrict the intramolecular rotations and vibrations of the p-tolyl rotors.[10] This physical constraint effectively blocks the non-radiative decay pathways. With the primary energy dissipation route obstructed, the excited-state energy is channeled into the radiative decay pathway, resulting in strong fluorescence emission.[1][6]

This "turn-on" emission is the hallmark of the AIE phenomenon. The following diagram illustrates this core principle.

Caption: The RIM mechanism: free intramolecular motion in solution leads to non-radiative decay, while restricted motion in aggregates channels energy into strong fluorescence.

Experimental Validation: From Hypothesis to Evidence

Scientific integrity demands that a proposed mechanism be rigorously tested. The RIM hypothesis for TPE is supported by a suite of photophysical experiments that are both elegant in their design and conclusive in their results.

Photoluminescence (PL) Spectroscopy in Solvent Mixtures

Causality: The most direct method to observe AIE is to induce aggregation in a controlled manner. By using a binary solvent system composed of a good solvent (e.g., THF) and a poor or "anti-solvent" (e.g., water), we can systematically tune the degree of TPE aggregation. As the fraction of the anti-solvent increases, the solubility of the hydrophobic TPE molecules decreases, forcing them to form nanoaggregates.[11] If the RIM mechanism is correct, we should observe a direct correlation between aggregation and fluorescence turn-on.

Step-by-Step Protocol: AIE Measurement in THF/Water Mixtures

-

Stock Solution Preparation: Prepare a stock solution of TPE in THF at a concentration of 1 x 10⁻³ M.

-

Sample Preparation: In a series of 10 clean vials, prepare 3 mL samples with varying water fractions (f_w) from 0% to 99%. For example, to prepare a sample with f_w = 60%, mix 1.2 mL of the TPE stock solution with 1.8 mL of deionized water while vortexing to ensure proper mixing and aggregate formation. Note: The final TPE concentration should be kept constant across all samples by adjusting the stock concentration and volumes accordingly.

-

Equilibration: Allow the prepared mixtures to equilibrate for at least 10 minutes before measurement.

-

PL Measurement: Using a fluorescence spectrophotometer, record the emission spectrum for each sample. A common excitation wavelength for TPE is in the range of 310-330 nm.[12] Record the emission intensity, typically from 350 nm to 650 nm.

-

Data Analysis: Plot the maximum fluorescence intensity versus the water fraction (f_w).

Expected Data & Interpretation

The experiment will yield a characteristic plot where the fluorescence intensity is negligible at low water fractions (0-60%) and then exhibits a sharp, dramatic increase at higher water fractions, indicating the onset of intense emission upon aggregation.[11]

| Water Fraction (f_w, %) | TPE State | Relative Fluorescence Intensity (a.u.) |

| 0 | Molecularly Dissolved | ~1 |

| 20 | Molecularly Dissolved | ~1 |

| 40 | Molecularly Dissolved | ~1.5 |

| 60 | Onset of Aggregation | ~10 |

| 80 | Aggregated | ~80 |

| 90 | Highly Aggregated | ~150 |

| 99 | Highly Aggregated | ~165 |

Note: The values in the table are representative and illustrate the expected trend.

Caption: Workflow for characterizing AIE using PL spectroscopy in binary solvent mixtures.

Quantitative Analysis: Fluorescence Quantum Yield (Φ_F)

Causality: While PL intensity provides qualitative evidence, the fluorescence quantum yield (Φ_F) offers a quantitative measure of emission efficiency. It is defined as the ratio of photons emitted to photons absorbed. A drastic increase in Φ_F upon aggregation provides strong quantitative support for the RIM mechanism, as it directly reflects the suppression of non-radiative decay pathways.

Protocol: Absolute Quantum Yield Measurement

The most accurate method for measuring Φ_F of aggregated samples is the absolute method, which uses an integrating sphere.

-

System Setup: Calibrate the fluorescence spectrometer equipped with an integrating sphere according to the manufacturer's instructions.

-

Blank Measurement: Record the spectrum of the excitation source (e.g., 320 nm laser or xenon lamp output) with a cuvette containing the pure solvent (for solution state) or the corresponding solvent mixture without the AIEgen (for aggregate state). This measures the scattering profile of the blank.

-

Sample Measurement: Place the cuvette containing the TPE solution or aggregate suspension inside the sphere and record the entire spectrum, which includes the scattered excitation light and the emitted fluorescence.

-

Calculation: The instrument's software calculates the Φ_F by comparing the integrated intensity of the lamp profile in the blank and sample measurements with the integrated intensity of the sample's emission spectrum.

Expected Data & Interpretation

The quantum yield of TPE in a pure THF solution is typically very low (<1%), while in the aggregated state (e.g., f_w = 99%), it can increase dramatically, often exceeding 30-50% or even higher for certain derivatives.[13][14][15] This significant enhancement confirms that the radiative decay process becomes overwhelmingly dominant in the aggregate state.

| Sample State | Solvent System | Typical Quantum Yield (Φ_F) |

| Molecularly Dissolved | Pure THF | < 1% |

| Aggregated | THF/Water (f_w=99%) | > 40% |

Probing Excited-State Dynamics: Time-Resolved Fluorescence

Causality: Time-resolved fluorescence spectroscopy measures the lifetime (τ) of the excited state. The lifetime is inversely proportional to the sum of the radiative (k_r) and non-radiative (k_nr) decay rates (τ = 1 / (k_r + k_nr)). By measuring τ and Φ_F, we can dissect the contributions of these two competing pathways. According to the RIM model, the value of k_nr should plummet upon aggregation.

Protocol: Time-Correlated Single Photon Counting (TCSPC)

-

Sample Preparation: Prepare two samples of TPE: one in pure THF and one in a THF/water mixture (f_w = 99%).

-

Instrumentation: Use a TCSPC system with a pulsed laser diode or Ti:Sapphire laser for excitation (e.g., at 320 nm).

-

Data Acquisition: Collect the fluorescence decay profiles for both samples at their respective emission maxima. Also, record an instrument response function (IRF) using a scattering solution.

-

Data Analysis: Deconvolute the IRF from the sample decay profiles and fit the resulting curves to an exponential decay model to extract the fluorescence lifetime (τ). Calculate the rate constants using the formulas: k_r = Φ_F / τ and k_nr = (1 - Φ_F) / τ .

Expected Data & Interpretation

In THF, TPE exhibits a very short lifetime due to the high non-radiative decay rate. In the aggregated state, the lifetime increases significantly.[16] The calculated rate constants will show that while k_r remains relatively constant, k_nr decreases by several orders of magnitude, providing definitive proof that the AIE effect stems from the blocking of non-radiative channels.

| Sample State | Φ_F | Lifetime (τ) | k_r (s⁻¹) | k_nr (s⁻¹) |

| Solution | 0.01 | ~0.1 ns | ~1.0 x 10⁸ | ~9.9 x 10⁹ |

| Aggregate | 0.50 | ~5.0 ns | ~1.0 x 10⁸ | ~1.0 x 10⁸ |

Note: Values are illustrative to demonstrate the principle.

Theoretical Corroboration and Structural Insights

Modern computational chemistry provides powerful tools to validate the RIM mechanism from a theoretical standpoint.[17]

-

Density Functional Theory (DFT): Ground-state calculations using DFT confirm the twisted, propeller-like geometry of the TPE molecule.[10][18]

-

Time-Dependent DFT (TD-DFT): Calculations on the excited state can map the potential energy surface as a function of the phenyl rings' rotation. These studies reveal the presence of a conical intersection or a low-energy pathway accessible through rotation in the isolated molecule, which facilitates rapid, non-radiative decay back to the ground state.[19] In a simulated aggregated environment, this pathway becomes energetically unfavorable, corroborating the RIM model.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis of TPE provides a static snapshot of its conformation in the solid state. The crystal structure clearly shows that the phenyl rings are locked in a twisted conformation due to dense molecular packing, physically demonstrating the restriction of intramolecular motion.

Conclusion and Relevance for Drug Development

The aggregation-induced emission of this compound is a textbook example of how restricting intramolecular motion can be harnessed to switch on light emission. The mechanism is robustly supported by a combination of steady-state and time-resolved spectroscopy, quantum yield measurements, and theoretical calculations.

For researchers in drug development and the life sciences, this understanding is not merely academic. The "turn-on" nature of AIEgens is a powerful attribute for creating highly sensitive and specific bioprobes.[20] An AIEgen can be designed to be non-emissive in aqueous biological media but to fluoresce brightly upon binding to a target protein, entering a hydrophobic cell membrane, or being released from a nanocarrier in a specific cellular compartment.[5][21] This high signal-to-background ratio is ideal for:

-

High-contrast cellular imaging. [3]

-

Real-time monitoring of drug release.

-

Sensing of biologically relevant analytes. [22]

-

Image-guided therapy and theranostics.

By grasping the core RIM mechanism of TPE, scientists are better equipped to rationally design the next generation of advanced AIEgens for tackling complex challenges in biology and medicine.

References

- Mechanistic connotations of restriction of intramolecular motions (RIM).

-

Theoretical study on the aggregation‐induced emission mechanism of anthryl‐tetraphenylethene. ResearchGate. [Link]

-

Restriction of Intramolecular Motion(RIM): Investigating AIE Mechanism from Experimental and Theoretical Studies. ResearchGate. [Link]

-

Tetraphenylethylene (TPE)-Based AIE Luminogens: Recent Advances in Bioimaging Applications. MDPI. [Link]

-

Mechanistic connotations of restriction of intramolecular motions (RIM). PubMed. [Link]

-

Schematic illustration of the restriction of intramolecular motion... ResearchGate. [Link]

-

Molecularly engineered AIEgens with enhanced quantum and singlet-oxygen yield for mitochondria-targeted imaging and photodynamic therapy. Royal Society of Chemistry. [Link]

-

Non-doped OLEDs based on tetraphenylethylene phenanthroimidazoles with negligible efficiency roll-off: effects of end group regulated stimulus responsive AIE luminogens. Royal Society of Chemistry. [Link]

-

Rational Design of NIR-II AIEgens with Ultrahigh Quantum Yields for Photo- and Chemiluminescence Imaging. Journal of the American Chemical Society. [Link]

-

Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications. PubMed Central. [Link]

-

Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega. [Link]

-

Effects of solvent polarity and solvent viscosity on the fluorescent properties of molecular rotors and related probes. ResearchGate. [Link]

-

Machine Learning Prediction of Quantum Yields and Wavelengths of Aggregation-Induced Emission Molecules. MDPI. [Link]

-

Aggregation-induced emission luminogens for super-resolution imaging. AIP Publishing. [Link]

-

Rational Design of NIR-II AIEgens with Ultrahigh Quantum Yields for Photo- and Chemiluminescence Imaging. ResearchGate. [Link]

-

Photophysical properties of 2-nitro-5,10,15,20-tetra-p-tolylporphyrins. PubMed. [Link]

-

Co-solvent polarity controlled self-assembly of tetraphenylethylene-buried amphiphile for size-regulated tumor accumulation. Oxford Academic. [Link]

-

Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene. Royal Society of Chemistry. [Link]

-

5,6-Diphenyl-1,3,4,7-tetra-p-tolyl-1,3,3a,7a-tetrahydropentaleno[1,2-c]furan. MDPI. [Link]

-

Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene. PubMed Central. [Link]

-

Recent Advances in Aggregation-Induced Emission (AIE) Fluorescent Sensors for Biomolecule Detection. MDPI. [Link]

-

THE EFFECT OF ORGANIC SOLVENT POLARITY ON EFFICIENCY OF FLUORESCENCE RESONANCE ENERGY TRANSFER FROM AGGREGATION-INDUCED EMISSION OF RIBOFLAVIN NANOPARTICLES TO RHODAMINE B. Journal of Undergraduate Chemistry Research. [Link]

-

Rational design of NIR-II AIEgens with ultrahigh quantum yields for photo- and chemiluminescence imaging. ACS Fall 2025. [Link]

-

The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States. MDPI. [Link]

-

Effects of solvent polarity and solvent viscosity on the fluorescent properties of molecular rotors and related probes. PubMed. [Link]

-

Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. Royal Society of Chemistry. [Link]

-

(PDF) Aggregation-Induced Emission: Mechanistic Study of Clusteroluminescence of Tetrathienylethene. ResearchGate. [Link]

-

Recent Advances in Aggregation-Induced Emission Active Materials for Sensing of Biologically Important Molecules and Drug Delivery System. National Institutes of Health. [Link]

-

Time‐resolved fluorescence signals for TPE‐derivatives with and without... ResearchGate. [Link]

-

Understanding this compound: Chemical Properties and Supply Chain. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Principles of Aggregation-Induced Emission: Design of Deactivation Pathways for Advanced AIEgens and Applications. National Institutes of Health. [Link]

-

Aggregation-Induced Emission: A Trailblazing Journey to the Field of Biomedicine. ACS Publications. [Link]

-

Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]

-

Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications. National Institutes of Health. [Link]

-

This compound. MySkinRecipes. [Link]

-

Chemical Properties of this compound (CAS 5831-43-6). Cheméo. [Link]

-

Unexpected Fluorescence Emission Behaviors of Tetraphenylethylene-Functionalized Polysiloxane and Highly Reversible Sensor for Nitrobenzene. MDPI. [Link]

-

Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. PubMed Central. [Link]

-

(PDF) 5,6-Diphenyl-1,3,4,7-tetra-p-tolyl-1,3,3a,7a-tetrahydropentaleno[1,2-c]furan. ResearchGate. [Link]

-

Tetraphenylethene-Based Fluorescent Chemosensor with Mechanochromic and Aggregation-Induced Emission (AIE) Properties for the Selective and Sensitive Detection of Hg2+ and Ag+ Ions in Aqueous Media: Application to Environmental Analysis. PubMed Central. [Link]

-

Applications of Poly(ethylene in Drug Delivery Systems: Part II. Pharmaceutical Technology. [Link]

-

Dual fluorescence of tetraphenylethylene-substituted pyrenes with aggregation-induced emission characteristics for white-light emission. Royal Society of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 5831-43-6 | Benchchem [benchchem.com]

- 3. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanistic connotations of restriction of intramolecular motions (RIM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Restriction of Intramolecular Motion(RIM): Investigating AIE Mechanism from Experimental and Theoretical Studies | 科研之友 [test.scholarmate.com]

- 9. Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Non-doped OLEDs based on tetraphenylethylene phenanthroimidazoles with negligible efficiency roll-off: effects of end group regulated stimulus respons ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00391G [pubs.rsc.org]

- 11. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Molecularly engineered AIEgens with enhanced quantum and singlet-oxygen yield for mitochondria-targeted imaging and photodynamic therapy - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00889K [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Principles of Aggregation‐Induced Emission: Design of Deactivation Pathways for Advanced AIEgens and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Recent Advances in Aggregation-Induced Emission Active Materials for Sensing of Biologically Important Molecules and Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

The Allure of Restricted Motion: A Technical Guide to the Photophysical Properties of Tetra-p-tolylethene and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetra-p-tolylethene (TPE), a seemingly simple aromatic molecule, has ignited a paradigm shift in the field of luminescent materials. Its anomalous fluorescence behavior, termed Aggregation-Induced Emission (AIE), where it is non-emissive in dilute solutions but highly fluorescent in the aggregated state, has unlocked a treasure trove of applications in optoelectronics, chemical sensing, and biomedical sciences. This in-depth technical guide provides a comprehensive exploration of the core photophysical properties of TPE and its derivatives. We will delve into the fundamental mechanisms governing AIE, explore the intricate relationship between molecular structure and luminescent properties, and provide detailed experimental protocols for the synthesis and characterization of these fascinating molecules. This guide is designed to be a valuable resource for researchers and professionals seeking to understand, harness, and innovate with TPE-based materials.

The Dawn of a New Emitter: Understanding Aggregation-Induced Emission (AIE)

For decades, the phenomenon of Aggregation-Caused Quenching (ACQ) was a significant hurdle in the development of luminescent materials. Most traditional fluorophores exhibit strong emission in dilute solutions but see their fluorescence diminish or completely disappear upon aggregation due to the formation of non-emissive excimers or exciplexes through π-π stacking interactions.

In 2001, a groundbreaking discovery by Professor Ben Zhong Tang and his group unveiled a class of molecules that defied this conventional wisdom. These molecules, including the archetypal this compound, were non-luminescent in solution but became intensely emissive upon aggregation. This counterintuitive phenomenon was aptly named Aggregation-Induced Emission (AIE).[1][2]

The core principle behind AIE lies in the Restriction of Intramolecular Motion (RIM) .[3][4] In dilute solutions, molecules like TPE possess multiple phenyl rings that can undergo low-frequency rotational and vibrational motions. These motions act as non-radiative decay channels, effectively quenching fluorescence by dissipating the excited-state energy as heat. However, in the aggregated state or in a rigid matrix, these intramolecular motions are physically constrained. This restriction blocks the non-radiative decay pathways, forcing the excited molecule to release its energy radiatively in the form of fluorescence.[2]

The RIM mechanism can be further dissected into two key components:

-

Restriction of Intramolecular Rotation (RIR): This refers to the hindrance of the rotational motion of the phenyl rings around the single bonds connecting them to the central ethylene core.[3]

-

Restriction of Intramolecular Vibration (RIV): This involves the suppression of low-frequency vibrational motions within the molecule.

The interplay of these restrictions is the fundamental reason for the dramatic "turn-on" fluorescence observed in AIE-active luminogens (AIEgens).

The Heart of the Matter: The Photophysics of the this compound Core

The unique photophysical behavior of TPE stems from its distinct molecular structure. The four p-tolyl groups attached to the central ethylene core create a propeller-like, non-planar conformation. This steric hindrance prevents the molecule from adopting a planar structure, which in turn inhibits the formation of detrimental π-π stacking interactions in the aggregated state.

Excited-State Dynamics: A Tale of Competing Pathways

Upon photoexcitation, a TPE molecule is promoted to an excited electronic state (S1). From this state, it can return to the ground state (S0) through several competing decay pathways:

-

Radiative Decay (Fluorescence): The emission of a photon, leading to the observed fluorescence. This pathway is dominant in the aggregated state where intramolecular motions are restricted.

-

Non-Radiative Decay:

-

Intramolecular Rotations and Vibrations: As discussed, these motions are the primary non-radiative decay channels in solution, leading to fluorescence quenching.

-

E/Z Isomerization: Rotation around the central C=C double bond can occur in the excited state, providing a non-radiative decay pathway. However, for TPE, this process is generally considered less dominant than the phenyl rotations.

-

Photocyclization: Under certain conditions, TPE can undergo an irreversible photocyclization reaction to form a 9,10-diphenyl-4a,4b-dihydrophenanthrene derivative. This photochemical reaction is a significant non-radiative decay pathway, especially in solution.[5][6]

-

The balance between these radiative and non-radiative decay pathways determines the fluorescence quantum yield of TPE and its derivatives.

Crafting with Light: Synthesis of this compound and Its Derivatives

The synthesis of TPE and its derivatives is crucial for tuning their photophysical properties and tailoring them for specific applications. The most common and effective method for synthesizing the TPE core is the McMurry coupling reaction .[7][8][9][10]

Experimental Protocol: McMurry Coupling for this compound Synthesis

This protocol describes the synthesis of this compound from 4,4'-dimethylbenzophenone.

Materials:

-

4,4'-Dimethylbenzophenone

-

Titanium(IV) chloride (TiCl₄)

-

Zinc dust (Zn)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon (Ar) gas supply

-

Schlenk line and glassware

Procedure:

-

Preparation of the Low-Valent Titanium Reagent:

-

Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an argon inlet.

-

Under a positive pressure of argon, add zinc dust to the flask.

-

Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.

-

Slowly add titanium(IV) chloride dropwise to the stirred suspension. The reaction is exothermic and the color of the mixture will turn from yellow to black, indicating the formation of the low-valent titanium reagent.

-

After the addition is complete, remove the ice bath and reflux the mixture for 2-3 hours under argon.

-

-

Coupling Reaction:

-

In a separate flame-dried flask, dissolve 4,4'-dimethylbenzophenone in anhydrous THF under argon.

-

Cool the black suspension of the low-valent titanium reagent to room temperature.

-

Slowly add the solution of 4,4'-dimethylbenzophenone to the titanium reagent via a cannula or dropping funnel.

-

Reflux the reaction mixture for 12-16 hours under argon.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench it by slow addition of saturated aqueous NaHCO₃ solution.

-

Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with THF.

-

Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

-

Causality behind Experimental Choices:

-

Anhydrous and Inert Conditions: The low-valent titanium reagent is highly reactive and sensitive to air and moisture. Therefore, the reaction must be carried out under a dry, inert atmosphere (argon).

-

Refluxing: Heating the reaction mixture to reflux provides the necessary activation energy for both the formation of the active titanium species and the coupling reaction.

-

Quenching with NaHCO₃: The use of a mild base like sodium bicarbonate neutralizes any remaining acidic species and helps in the precipitation of titanium oxides, facilitating their removal.

-

Column Chromatography: This is a standard purification technique to separate the desired product from any unreacted starting material and side products.

Illuminating the Properties: A Guide to Photophysical Characterization

A thorough understanding of the photophysical properties of TPE derivatives is essential for their rational design and application. This section provides detailed protocols for key characterization techniques.

UV-Vis Absorption and Fluorescence Spectroscopy

These are the fundamental techniques to probe the electronic transitions and emissive properties of molecules.

Protocol for AIE Characterization:

-

Sample Preparation:

-

Prepare a stock solution of the TPE derivative in a good solvent (e.g., THF) at a concentration of 10⁻³ M.

-

Prepare a series of solutions in vials by mixing the stock solution with a poor solvent (e.g., water) in varying volume fractions (fw), typically from 0% to 90% water. Ensure the final concentration of the TPE derivative is constant (e.g., 10⁻⁵ M) in all vials.

-

-

UV-Vis Absorption Spectroscopy:

-

Record the UV-Vis absorption spectra of the solutions with varying water fractions using a spectrophotometer.

-

Use the corresponding solvent mixture as a blank.

-

Observe any changes in the absorption spectra, such as shifts in the absorption maximum (λ_abs) or changes in the absorbance intensity, which can provide information about aggregation.

-

-

Fluorescence Spectroscopy:

-

Record the fluorescence emission spectra of the same series of solutions using a spectrofluorometer.

-

Excite the samples at a wavelength where they absorb, typically at the λ_abs maximum.

-

Observe the change in fluorescence intensity and the emission maximum (λ_em) as a function of the water fraction. A significant increase in fluorescence intensity at higher water fractions is the hallmark of AIE.

-

Fluorescence Quantum Yield (Φ_F) Determination

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is a widely used and reliable approach.[8][11][12][13][14]

Protocol for Relative Quantum Yield Measurement:

-

Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. For blue-emitting TPE derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.

-

Preparation of Solutions:

-

Prepare a series of five to six dilute solutions of both the sample and the standard in the same solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Measurement:

-

Record the UV-Vis absorption spectra of all solutions and note the absorbance at the chosen excitation wavelength.

-

Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings (e.g., slit widths).

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The data should yield a straight line passing through the origin. Determine the gradient (slope) of these lines.

-

Calculate the quantum yield of the sample (Φ_s) using the following equation:

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

where:

-

Φ_r is the quantum yield of the reference.

-

Grad_s and Grad_r are the gradients of the plots for the sample and the reference, respectively.

-

n_s and n_r are the refractive indices of the solvents used for the sample and the reference, respectively (this term becomes 1 if the same solvent is used).

-

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is another crucial parameter for characterizing fluorescent materials. Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.[15][16]

Experimental Setup for TCSPC:

A typical TCSPC setup consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a sensitive and fast photodetector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.

Measurement Protocol:

-

Instrument Response Function (IRF) Measurement: Record the instrument's response to the excitation pulse by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox®) in place of the sample.

-

Sample Measurement: Replace the scattering solution with the sample solution and collect the fluorescence decay data.

-

Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Deconvolution of the data using fitting software (often based on iterative reconvolution) is performed to extract the fluorescence lifetime(s). The decay is typically fitted to a single or multi-exponential function.

Structure-Property Relationships: Tailoring the Luminescence

The versatility of the TPE core lies in the ease with which its periphery can be functionalized to tune its photophysical properties. By introducing different substituents onto the p-tolyl rings, researchers can modulate the electronic properties, steric hindrance, and intermolecular interactions, thereby controlling the emission color, quantum yield, and sensitivity to external stimuli.

Table 1: Photophysical Data of Selected this compound Derivatives

| Derivative | Substituent | λ_em (Solution) (nm) | λ_em (Aggregate/Solid) (nm) | Φ_F (Solution) (%) | Φ_F (Aggregate/Solid) (%) | Reference |

| TPE | -H | ~400 (weak) | 468 | < 0.1 | ~90 | [5] |

| TPE-4mM | 4 x -CH₃ (meta) | - | - | 0.1 | - | [5][6] |

| TPE-4oM | 4 x -CH₃ (ortho) | - | - | 64.3 | - | [5][6] |

| TPE-TPAPBI | Triphenylamine & Benzimidazole | - | 492 | - | ~100 | [17] |

| TPE-DPBI | Diphenylbenzimidazole | - | 476 | - | ~100 | [17] |

| TPE-PVA | Carbothioamide | 420 (THF) | 426 (ACN) | - | 2.26 | [1] |

| Bis-TPE | - | - | 503 (in presence of Zn²⁺) | - | - | [9] |

Note: The exact photophysical properties can vary depending on the specific experimental conditions (solvent, concentration, aggregate morphology, etc.).

Key Trends and Insights:

-

Electron-Donating and -Accepting Groups: Introducing electron-donating groups (e.g., methoxy, amino) or electron-accepting groups (e.g., cyano, nitro) can shift the emission wavelength to longer (red-shift) or shorter (blue-shift) wavelengths, respectively, due to the modulation of the HOMO-LUMO energy gap.

-

Steric Hindrance: Bulky substituents can further restrict intramolecular rotations, potentially leading to higher fluorescence quantum yields even in less aggregated states.

-

Specific Recognition Moieties: Functionalizing TPE with specific binding sites (e.g., crown ethers, thiols) can create fluorescent sensors that exhibit a "turn-on" response upon binding to a target analyte, such as a metal ion.

From Benchtop to Breakthroughs: Applications of TPE Derivatives

The unique photophysical properties of TPE and its derivatives have led to their widespread application in various scientific and technological fields.

Organic Light-Emitting Diodes (OLEDs)

The high solid-state fluorescence quantum yields of TPE derivatives make them excellent candidates for the emissive layer in OLEDs.[17][18][19][20][21] By overcoming the ACQ problem, TPE-based emitters can lead to brighter, more efficient, and more stable OLED devices. The ability to tune the emission color by chemical modification allows for the development of full-color displays. TPE derivatives functionalized with charge-transporting moieties can also improve charge injection and transport within the device, further enhancing its performance.[17]

Fluorescent Sensors

The "turn-on" fluorescence nature of AIEgens is ideal for the development of highly sensitive and selective fluorescent sensors. By incorporating recognition units for specific analytes, TPE-based sensors can detect a wide range of species, including:

-

Metal Ions: TPE derivatives functionalized with chelating agents can selectively bind to metal ions like Hg²⁺, Ag⁺, and Zn²⁺, leading to a significant fluorescence enhancement.[1][9][14]

-

Explosives: The electron-rich nature of TPE makes it susceptible to fluorescence quenching by electron-deficient nitroaromatic compounds, which are common components of explosives.

-

Biomolecules: TPE derivatives can be designed to interact with biomolecules such as proteins and nucleic acids, enabling their detection and quantification.

Bioimaging and Theranostics

The biocompatibility and bright fluorescence of TPE-based nanoparticles have made them powerful tools for biological imaging.[3][11][12][13][22][23][24] These AIE dots can be used for:

-

Cellular Imaging: Visualizing cellular structures and processes with high contrast and photostability.

-

In Vivo Imaging: Tracking biological processes in living organisms with deep tissue penetration, especially with near-infrared (NIR) emitting TPE derivatives.

-

Theranostics: Combining diagnostic imaging with therapeutic action. For example, TPE derivatives can be designed to act as photosensitizers for photodynamic therapy (PDT), where they generate reactive oxygen species upon light irradiation to kill cancer cells, while their fluorescence allows for simultaneous imaging of the tumor.[24]

Visualizing the Concepts: Diagrams and Workflows

Diagram 1: The Mechanism of Aggregation-Induced Emission (AIE)

Caption: Mechanism of AIE: In solution, excited molecules decay non-radiatively through intramolecular motion. In aggregates, this motion is restricted, promoting strong fluorescence.

Diagram 2: Experimental Workflow for AIE Characterization

Sources

- 1. This compound | 5831-43-6 | Benchchem [benchchem.com]

- 2. Feasibility of UV–VIS–Fluorescence spectroscopy combined with pattern recognition techniques to authenticate a new category of plant food supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jascoinc.com [jascoinc.com]

- 9. McMurry reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. jasco-global.com [jasco-global.com]

- 12. benchchem.com [benchchem.com]

- 13. iss.com [iss.com]

- 14. agilent.com [agilent.com]

- 15. osti.gov [osti.gov]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. Improving Electron Mobility of Tetraphenylethene-Based AIEgens to Fabricate Nondoped Organic Light-Emitting Diodes with Remarkably High Luminance and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Synthesis and luminescence properties of tetraphenylethene-based small molecules used in organic light emitting diodes [open.metu.edu.tr]

- 21. Tetraphenylethene: a versatile AIE building block for the construction of efficient luminescent materials for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Theranostics with photodynamic therapy for personalized medicine: to see and to treat - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of Novel Tetra-p-tolylethene Derivatives

Foreword: The Dawn of a New Era in Molecular Luminogens

For decades, the phenomenon of aggregation-caused quenching (ACQ) has been a significant limitation in the development of luminescent materials, where fluorescence is diminished or entirely extinguished in the aggregated or solid state. This has posed considerable challenges in applications requiring high emission efficiency in solid-state devices and biological systems. The discovery of Aggregation-Induced Emission (AIE) by Professor Ben Zhong Tang's group in 2001 marked a paradigm shift.[1] Molecules exhibiting AIE are non-emissive in dilute solutions but become highly luminescent upon aggregation. This unique photophysical behavior is attributed to the Restriction of Intramolecular Motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels.[2]

Tetra-p-tolylethene (TPE), a quintessential AIE luminogen (AIEgen), has emerged as a cornerstone in this field. Its propeller-shaped, non-planar structure is central to its AIE characteristics. In solution, the phenyl rings of TPE undergo active intramolecular rotations, dissipating excited-state energy through non-radiative pathways.[3] Upon aggregation, these rotations are physically constrained, leading to a dramatic enhancement in fluorescence emission.[1] This guide provides a comprehensive exploration of TPE, from its fundamental synthesis to the rational design and application of its novel derivatives, aimed at researchers, scientists, and drug development professionals seeking to harness the remarkable potential of AIE.

The this compound Core: Synthesis and Foundational Principles

A thorough understanding of the synthesis of the TPE core is paramount before embarking on the exploration of its derivatives. The most prevalent and effective method for synthesizing TPE is the McMurry coupling reaction, a reductive coupling of ketones to form alkenes.[4]

Precursor Synthesis: Di-p-tolylmethanone

The journey to TPE begins with its ketone precursor, di-p-tolylmethanone. This can be synthesized from readily available starting materials such as p-toluic acid.

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend p-toluic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride can be removed by distillation to yield p-toluoyl chloride.

-

Friedel-Crafts Acylation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluoyl chloride (1 equivalent) in a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add toluene (1.1 equivalents) to the solution. Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up and Purification: Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate (MgSO₄). After filtration, the solvent is removed under reduced pressure. The crude di-p-tolylmethanone can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Core Synthesis: McMurry Coupling of Di-p-tolylmethanone

The McMurry reaction utilizes a low-valent titanium species, typically generated in situ from TiCl₄ and a reducing agent like zinc powder or LiAlH₄, to reductively couple two molecules of a ketone.[4]

-

Preparation of the Low-Valent Titanium Reagent: In a two-neck round-bottom flask fitted with a reflux condenser and under a nitrogen atmosphere, suspend zinc powder (4 equivalents) in dry tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add titanium tetrachloride (TiCl₄) (2 equivalents) dropwise to the suspension. The mixture will turn from yellow to black. After the addition, slowly warm the mixture to room temperature and then reflux for 2 hours to ensure the formation of the active low-valent titanium species.[5]

-

Coupling Reaction: Dissolve di-p-tolylmethanone (1 equivalent) in dry THF and add it dropwise to the refluxing black suspension of the titanium reagent. Continue to reflux the reaction mixture for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of aqueous potassium carbonate (K₂CO₃) solution. Filter the mixture through a pad of Celite to remove the titanium oxides. Extract the filtrate with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude TPE can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from a suitable solvent system like dichloromethane/methanol to yield pure this compound as a white solid.

Sources

- 1. A highly selective TPE-based AIE fluorescent probe is developed for the detection of Ag+ - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Technical Guide to Aggregation-Induced Emission (AIE) in Tetraphenylethylene Systems

Abstract

For decades, the phenomenon of aggregation-caused quenching (ACQ) has been a significant obstacle in the development of luminescent materials, where fluorophores that are highly emissive in dilute solutions see their fluorescence diminish or vanish upon aggregation.[1][2] This guide delves into the principles of a counterintuitive and revolutionary photophysical phenomenon: Aggregation-Induced Emission (AIE). Coined in 2001, AIE describes how certain molecules, termed AIE luminogens (AIEgens), are non-emissive when molecularly dissolved but become highly luminescent upon aggregation.[3][4][5] We will focus on tetraphenylethylene (TPE), the archetypal AIEgen, to provide an in-depth understanding of the core mechanisms, experimental validation protocols, and practical implications for researchers in materials science and drug development.

The Paradigm Shift: From ACQ to AIE

Fluorescence is the result of a molecule absorbing light and subsequently emitting a photon as it returns from an excited electronic state to its ground state. The efficiency of this process, known as the fluorescence quantum yield, is determined by the competition between radiative decay pathways (light emission) and non-radiative decay pathways (energy loss as heat).

In traditional planar aromatic fluorophores, close packing in the aggregate or solid state often leads to the formation of excimers or π-π stacking. These intermolecular interactions create new, non-radiative decay channels, effectively quenching fluorescence—this is the essence of ACQ.[2]

The discovery of AIE demonstrated that aggregation could, in fact, be constructive for light emission.[5] AIEgens, like TPE, possess unique structural features that favor non-radiative decay in solution. However, upon aggregation, these non-radiative pathways are blocked, forcing the molecule to release its energy radiatively.[6][7] This "light-up" capability has opened new vistas for high-performance sensors, bioimaging agents, and optoelectronic devices.[1][8][9]

The Core Mechanism: Restriction of Intramolecular Motion (RIM)

The primary mechanism governing AIE in TPE and its derivatives is the Restriction of Intramolecular Motion (RIM) .[6][10][11] RIM encompasses two main processes: Restriction of Intramolecular Rotation (RIR) and Restriction of Intramolecular Vibration (RIV). For TPE, RIR is the dominant factor.[10][11][12]

The Role of Phenyl Rotors in TPE

A TPE molecule has a propeller-shaped, non-planar geometry.[7] When a TPE molecule is dissolved in a good solvent, its four peripheral phenyl rings can freely rotate and twist around their single bonds connected to the central ethylene core.[2][7]

-

In Dilute Solution (AIE-Off State): Upon photoexcitation, the molecule enters an excited state. The energy of this excited state is rapidly dissipated through the constant, low-frequency rotational and vibrational motions of the phenyl rings.[2] This dynamic motion provides a highly efficient non-radiative decay channel, funneling the excitation energy into heat.[6][7] Consequently, the molecule returns to the ground state without emitting a photon, and the solution appears non-fluorescent.

-

In an Aggregated State (AIE-On State): When TPE molecules are forced to aggregate (e.g., by adding a poor solvent to a solution or in the solid state), they pack together. This physical constraint and intermolecular steric hindrance severely restrict the rotation of the phenyl rings.[2][11][12] With the primary non-radiative decay pathway blocked, the excited molecule has no alternative but to release its energy through the radiative pathway, resulting in strong fluorescence emission.[6][7]

This mechanistic principle is visualized in the diagram below.

Caption: The AIE mechanism in TPE is governed by the state of its phenyl rotors.

Experimental Validation of AIE in TPE: A Step-by-Step Protocol

The most common and definitive method to characterize the AIE phenomenon is through a solvent/non-solvent miscibility experiment. Here, we describe a self-validating protocol using Tetrahydrofuran (THF) as a good solvent and water as a poor solvent (precipitant).

Rationale Behind Experimental Choices

-

Solvent System (THF/Water): THF is an excellent solvent for TPE, ensuring it is molecularly dissolved and thus non-emissive. Water is a non-solvent for the hydrophobic TPE molecule and is fully miscible with THF.[7][13] This allows for the gradual and controlled induction of aggregation by simply varying the volume fraction of water.

-

Spectroscopic Analysis: UV-Visible (UV-Vis) absorption and Photoluminescence (PL) spectroscopy are used in tandem. A change in the absorption spectrum (e.g., scattering effects) can indicate particle formation, while the PL spectrum directly measures the emission intensity, providing clear evidence of the AIE "turn-on" effect.

Detailed Experimental Workflow

Objective: To induce and quantify the aggregation-induced emission of a TPE derivative.

Materials:

-

TPE derivative (e.g., 1,1,2,2-tetrakis(4-methoxyphenyl)ethene)

-

Tetrahydrofuran (THF), spectroscopy grade

-

Deionized water

-

Volumetric flasks, micropipettes

-

UV-Vis Spectrophotometer

-

Fluorometer (Photoluminescence Spectrometer)

Protocol:

-

Stock Solution Preparation:

-

Prepare a 1.0 mM stock solution of the TPE derivative in THF. Ensure the compound is fully dissolved.

-

From this, prepare a working solution of 10 µM in THF. This concentration is low enough to ensure a molecularly dissolved state and prevent aggregation in pure THF.

-

-

Inducing Aggregation:

-

Prepare a series of 11 vials.

-

In each vial, add the appropriate volume of the 10 µM TPE working solution in THF.

-

To these vials, add increasing volumes of deionized water to achieve final water fractions (fw) of 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90%, and 99% by volume. The final concentration of the TPE derivative should be kept constant across all samples by adjusting the total volume. For example, for a 3 mL final volume, the 0% fw sample is pure working solution, while the 90% fw sample contains 0.3 mL of working solution and 2.7 mL of water.

-

Gently vortex each vial and allow them to equilibrate for 5 minutes.

-

-

Spectroscopic Measurements:

-

UV-Vis Absorption: For each sample, record the absorption spectrum from 250 nm to 600 nm. Note any changes in the baseline, which may indicate light scattering from newly formed nano-aggregates.

-

Photoluminescence (PL): For each sample, record the emission spectrum. Excite the sample at its absorption maximum (typically around 310-330 nm for TPE derivatives). Record the emission spectra (typically in the 400-600 nm range).

-

-

Data Analysis and Interpretation:

-

Plot the PL emission intensity at the wavelength of maximum emission (λem, max) as a function of the water fraction (fw).

-

Expected Result: You should observe very low PL intensity at low water fractions (0-60%). As the water fraction increases beyond a critical point (typically >60-70%), the PL intensity will rise sharply, often by several hundred-fold, indicating that aggregation has switched on the fluorescence.[7] This sigmoidal curve is the classic signature of AIE.

-

Caption: Standard experimental workflow for characterizing the AIE effect.

Quantitative Data Summary

The results from the AIE experiment can be summarized to compare the photophysical properties of the AIEgen in its dissolved and aggregated states.

| Property | State (Solvent) | Typical Value | Interpretation |

| Absorption λmax | Dissolved (THF) | ~315 nm | Corresponds to the π-π* transition of the molecularly dissolved TPE core. |

| Aggregated (90% H2O) | ~320 nm | A slight red-shift and baseline elevation due to scattering may be observed. | |

| Emission λem, max | Dissolved (THF) | ~470 nm | Emission is present but extremely weak. |

| Aggregated (90% H2O) | ~475 nm | Emission is intensely strong at a similar wavelength.[13] | |

| Quantum Yield (ΦF) | Dissolved (THF) | < 1% | Proves the dominance of non-radiative decay pathways in solution. |

| Aggregated (90% H2O) | > 60% | Demonstrates the highly efficient radiative decay upon aggregation. | |

| Fluorescence Lifetime (τ) | Dissolved (THF) | < 1 ns | Short lifetime indicates rapid non-radiative decay. |

| Aggregated (90% H2O) | 3-5 ns | Longer lifetime is consistent with a blocked non-radiative channel.[14] |

Implications for Drug Development and Research

The "light-up" nature of TPE-based AIEgens makes them exceptionally powerful tools for biological sensing and imaging, directly addressing the needs of drug development professionals.[8][15]

-

High Signal-to-Noise Ratio: AIE probes are "dark" until they bind to their target or aggregate in a specific cellular environment, minimizing background fluorescence and leading to highly sensitive detection.[8][16]

-

Real-Time Monitoring: AIEgens can be conjugated to peptides or drugs to track their delivery and release in real-time.[16][17] For instance, a drug-AIEgen conjugate might be non-emissive while tethered, but upon enzymatic cleavage at a tumor site, the released AIEgen aggregates and fluoresces, signaling successful drug release.

-

Theranostics: TPE derivatives can be engineered for theranostic applications, where they serve as both an imaging agent to locate diseased tissue and a photosensitizer for photodynamic therapy.[8]

-

Biosensing: The AIE effect can be triggered by specific analytes, making TPE derivatives excellent candidates for creating selective probes for ions, proteins, and other biomolecules.[18][19]

By understanding the fundamental principles of AIE, researchers can rationally design and synthesize novel probes and materials with tailored properties for advanced biomedical applications.

References

-

Mei, J., Leung, N. L. C., Kwok, R. T. K., Lam, J. W. Y., & Tang, B. Z. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar!. Chemical Reviews, 115(21), 11718–11940. [Link]

-

Luo, J., Xie, Z., Lam, J. W. Y., Cheng, L., Chen, H., Qiu, C., Kwok, H. S., Zhan, X., Liu, Y., Zhu, D., & Tang, B. Z. (2001). Aggregation-induced emission of 1-methyl-1,2,3,4,5-pentaphenylsilole. Chemical Communications, (18), 1740–1741. [Link]

-

Hong, Y., Lam, J. W. Y., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews, 40(11), 5361–5388. [Link]

-

Tang, B. Z., Zhan, X., Yu, G., Lee, P. P. S., Liu, Y., & Zhu, D. (2001). Efficient blue emission from siloles. Journal of Materials Chemistry, 11(12), 2974–2978. [Link]

-

Chen, M., Li, L., Liu, H., Kwok, R. T. K., Zhao, E., Lam, J. W. Y., & Tang, B. Z. (2018). Aggregation-Induced Emission: A Trailblazing Journey. ACS Omega, 3(3), 2733–2739. [Link]

-

Hu, R., Leung, N. L. C., & Tang, B. Z. (2014). AIE macromolecules: syntheses, structures and functionalities. Chemical Society Reviews, 43(13), 4494–4562. [Link]

-

La, D. D., & Bhosale, S. V. (2017). Tetraphenylethylene-Based AIE-Active Probes for Sensing Applications. ACS Applied Materials & Interfaces, 9(46), 39863–39886. [Link]

-

Zhao, Z., Chen, S., Lam, J. W. Y., Lu, P., & Tang, B. Z. (2010). A tetraphenylethene-based red-emissive AIE-active fluorogen for intracellular imaging. Journal of Materials Chemistry, 20(40), 8829-8834. [Link]

-

Geng, J., Li, K., Qin, W., Ma, L., & Gurzadyan, G. G. (2012). Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. Chemical Science, 3(5), 1576-1581. [Link]

-

Ni, X., Zhang, X., Duan, X., Zheng, X., He, X., & Li, Y. (2017). Aggregation-induced emission luminogens for super-resolution imaging. Chemical Physics Reviews, 5(1), 011309. [Link]

-

Zhang, G., Zhang, D., Feng, G., & Liu, B. (2021). Peptide-Based AIEgens: From Molecular Design, Stimuli Responsiveness to Biomedical Application. CCS Chemistry, 3(11), 2828–2845. [Link]

-

Mondal, A., Singh, P., Santra, S., & Singh, P. K. (2024). From Molecule to Aggregate: Understanding AIE through Multiscale Experimental and Computational Techniques. The Journal of Physical Chemistry B. [Link]

-

Dong, Y., Lam, J. W. Y., Qin, A., Liu, J., Li, Z., Tang, B. Z., Sun, J., & Kwok, H. S. (2007). Aggregation-induced emissions of tetraphenylethene derivatives and their utilities as chemical vapor sensors and in organic light-emitting diodes. Applied Physics Letters, 91(1), 011111. [Link]

-

Zhao, N., Lam, J. W. Y., Sung, H. H. Y., Su, H., Williams, I. D., & Tang, B. Z. (2015). Phenyl Ring Dynamics in a Tetraphenylethylene-Bridged Metal–Organic Framework: Implications for the Mechanism of Aggregation-Induced Emission. Journal of the American Chemical Society, 137(34), 11082–11090. [Link]

-

Wang, Z., Nie, J., Qin, W., Hu, Q., & Tang, B. Z. (2016). Aggregation-Induced Emission (AIE) of Tetraphenylethylene (TPE)-Based Cu(I) Complexes. Inorganic Chemistry, 55(11), 5341–5349. [Link]

Sources

- 1. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aggregation-Induced Emission: New Vistas at the Aggregate Level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aggregation-induced emission - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanistic connotations of restriction of intramolecular motions (RIM) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Restriction of intramolecular motions: the general mechanism behind aggregation-induced emission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chinesechemsoc.org [chinesechemsoc.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Tetraphenylethylene-Based AIE-Active Probes for Sensing Applications. | Semantic Scholar [semanticscholar.org]

From Serendipity to Design: A Historical and Technical Guide to Ethene-Based Chromophores in Research

<_- an in-depth technical guide on the historical context of ethene-based chromophores in research>

Introduction: The Ethene Backbone - A Foundation for Color and Function

At the heart of a vast array of molecules that interact with light lies a simple yet profound structural motif: the carbon-carbon double bond, the ethene (or ethylene) group. This fundamental unit of unsaturation forms the core of what chemists and biologists term a "chromophore" – literally, the "color-bearer."[1][2] The presence of the π-electron system in the ethene bond allows for the absorption of light in the ultraviolet or visible regions of the electromagnetic spectrum, a property that has been harnessed and engineered over centuries of scientific inquiry.[1][3] This guide provides an in-depth technical exploration of the historical context of ethene-based chromophores, tracing their journey from early observations of natural pigments to their current role in cutting-edge research and drug development. We will delve into the key scientific milestones, the evolution of synthetic strategies, and the ever-expanding applications that have established ethene-based chromophores as indispensable tools for researchers, scientists, and drug development professionals.

Part 1: Early Encounters and the Dawn of Chromophore Theory

The story of ethene-based chromophores begins not in a modern laboratory, but with early observations of colored compounds in nature. While the formal concept of a chromophore wouldn't emerge until the late 19th century, the correlation between chemical structure and color was a subject of fascination and early investigation.[4][5]

1.1. The Pre-Chromophore Era: Empirical Observations